molecular formula C10H7FN2O2 B8701006 5-Fluoro-2-phenoxypyrimidin-4(1H)-one CAS No. 63650-52-2

5-Fluoro-2-phenoxypyrimidin-4(1H)-one

Cat. No.: B8701006
CAS No.: 63650-52-2
M. Wt: 206.17 g/mol
InChI Key: MEKOOGPQBMLMDC-UHFFFAOYSA-N
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Description

5-Fluoro-2-phenoxypyrimidin-4(1H)-one is a pyrimidinone derivative characterized by a fluorine atom at position 5, a phenoxy group at position 2, and a ketone at position 4. The (1H) designation indicates tautomerism, where the hydrogen resides on the nitrogen at position 1. Pyrimidinones are heterocyclic compounds with applications in pharmaceuticals, agrochemicals, and materials science due to their structural versatility and bioactivity .

Properties

CAS No.

63650-52-2

Molecular Formula

C10H7FN2O2

Molecular Weight

206.17 g/mol

IUPAC Name

5-fluoro-2-phenoxy-1H-pyrimidin-6-one

InChI

InChI=1S/C10H7FN2O2/c11-8-6-12-10(13-9(8)14)15-7-4-2-1-3-5-7/h1-6H,(H,12,13,14)

InChI Key

MEKOOGPQBMLMDC-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)OC2=NC=C(C(=O)N2)F

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Fluoro-2-phenoxypyrimidin-4(1H)-one typically involves the following steps:

    Starting Materials: The synthesis begins with the preparation of 2-phenoxypyrimidine.

    Cyclization: The cyclization of the intermediate compounds to form the pyrimidin-4(3H)-one ring structure is carried out under acidic or basic conditions.

Industrial Production Methods: In an industrial setting, the production of this compound may involve optimized reaction conditions, such as:

    Catalysts: Use of catalysts to enhance reaction rates and yields.

    Solvents: Selection of appropriate solvents to facilitate the reactions.

    Temperature and Pressure: Control of temperature and pressure to ensure efficient synthesis.

Chemical Reactions Analysis

Types of Reactions: 5-Fluoro-2-phenoxypyrimidin-4(1H)-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: Nucleophilic or electrophilic substitution reactions can introduce different functional groups.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) under acidic conditions.

    Reduction: Reagents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).

    Substitution: Reagents such as halogens (Cl₂, Br₂) or organometallic compounds (Grignard reagents).

Major Products Formed:

    Oxidation Products: Formation of pyrimidine oxides.

    Reduction Products: Formation of reduced pyrimidine derivatives.

    Substitution Products: Formation of substituted pyrimidine derivatives with various functional groups.

Scientific Research Applications

Chemistry:

    Intermediate: Used as an intermediate in the synthesis of more complex organic molecules.

    Catalysis: Potential use in catalytic reactions due to its unique structure.

Biology:

    Enzyme Inhibition: Investigated for its potential to inhibit specific enzymes involved in biological processes.

    Receptor Binding: Studied for its ability to bind to specific receptors in biological systems.

Medicine:

    Drug Development: Explored as a potential lead compound in the development of new pharmaceuticals.

    Antimicrobial Activity: Evaluated for its antimicrobial properties against various pathogens.

Industry:

    Material Science:

    Agriculture: Investigated for its use in agrochemicals to protect crops from pests and diseases.

Mechanism of Action

The mechanism of action of 5-Fluoro-2-phenoxypyrimidin-4(1H)-one involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may target enzymes, receptors, or other proteins involved in biological processes.

    Pathways: It may modulate signaling pathways, leading to changes in cellular functions.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Effects and Structural Variations

The compound’s unique substituents differentiate it from analogs:

  • Fluorine at position 5: Enhances electronegativity, influencing electronic distribution and metabolic stability. Similar fluorinated analogs include 5-Fluoro-2-methoxy-3-methylpyrimidin-4(3H)-one () and 4-Amino-5-fluoropyrimidin-2(1H)-one (a.k.a. 5-fluorocytosine, ).
Table 1: Key Structural and Property Comparisons
Compound Name Substituents (Positions) Molecular Weight Biological Activity Key References
5-Fluoro-2-phenoxypyrimidin-4(1H)-one 5-F, 2-PhO, 4-ketone ~232.2 (calc.) Not reported in evidence N/A
5-Fluoro-2-methoxy-3-methylpyrimidin-4(3H)-one 5-F, 2-MeO, 3-Me, 4-ketone 158.13 Not reported
4-Amino-5-fluoropyrimidin-2(1H)-one 5-F, 4-NH2, 2-ketone 129.10 Antifungal (as 5-fluorocytosine)
5-Bromo-1-(4-fluorophenyl)pyrimidin-2(1H)-one 5-Br, 1-(4-F-Ph), 2-ketone 269.07 Not reported
5-Chloro-6-methyl-2-phenylpyrimidin-4(3H)-one 5-Cl, 6-Me, 2-Ph, 4-ketone 220.65 Pharmaceutical intermediate

Physicochemical Properties

  • NMR trends: Fluorine and phenoxy groups influence chemical shifts. For example: 1H NMR: Fluorine at position 5 deshields adjacent protons, as seen in fluorocytosine (δ ~7.5 ppm for aromatic H, ). 13C NMR: Phenoxy carbons appear at ~155–160 ppm (similar to ’s streptochlorin data).
  • Solubility: Phenoxy groups reduce aqueous solubility compared to hydroxyl or amino substituents (e.g., ’s co-crystal with water).

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